molecular formula C29H35N3O4S B2839605 N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113134-35-2

N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2839605
CAS No.: 1113134-35-2
M. Wt: 521.68
InChI Key: AIVNSQKXOCXPMS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, introduction of the thioether linkage, and subsequent functionalization of the carboxamide group. Common reagents used in these reactions include cyclohexylamine, isopentyl bromide, and 4-methoxybenzaldehyde. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the quinazoline core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide include other quinazoline derivatives, such as:

    Gefitinib: An anti-cancer drug that targets the epidermal growth factor receptor (EGFR).

    Erlotinib: Another anti-cancer drug with a similar mechanism of action to gefitinib.

    Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclohexyl and isopentyl groups, which may confer unique biological activities or chemical reactivity compared to other quinazoline derivatives.

Properties

IUPAC Name

N-cyclohexyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O4S/c1-19(2)15-16-32-28(35)24-14-11-21(27(34)30-22-7-5-4-6-8-22)17-25(24)31-29(32)37-18-26(33)20-9-12-23(36-3)13-10-20/h9-14,17,19,22H,4-8,15-16,18H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVNSQKXOCXPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N=C1SCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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